molecular formula C₃₇H₆₇ClO₄ B1146962 rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol CAS No. 1246833-87-3

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol

Cat. No. B1146962
M. Wt: 611.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

"rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" is a type of structured lipid, specifically a triacylglycerol (TAG), that has been the subject of research due to its potential implications in food science and biochemistry. It involves fatty acid chains of palmitic acid and linoleic acid, indicating its relevance in dietary fats and their metabolic pathways (Nagai et al., 2011).

Synthesis Analysis

The synthesis of "rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" and similar TAGs can be achieved through techniques such as recycle high-performance liquid chromatography (HPLC) with a chiral column, which allows for the separation of enantiomers of asymmetric TAGs. This process is crucial for obtaining pure forms of TAGs for further analysis and study (Nagai et al., 2011).

Molecular Structure Analysis

Understanding the molecular structure of TAGs like "rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" involves analyzing their crystalline forms and polymorphism. Studies using differential scanning calorimetry and X-ray diffraction have provided insights into the polymorphic behavior and molecular interactions of TAGs, contributing to our knowledge of their physical state and stability under various conditions (Zhang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving "rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" include enzymatic processes that affect its digestion and metabolism. For instance, studies on the intestinal absorption and metabolism of 3-chloro-1,2-propanediol (3-MCPD) and its esters have provided evidence of how these compounds are processed in the body, highlighting the significance of understanding their chemical properties for food safety and human health (Araújo et al., 2020).

Physical Properties Analysis

The physical properties of TAGs like "rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" have been examined through studies focusing on their binary phase behavior and interaction with other TAGs. Such analyses help in understanding the melting and crystallization behaviors of TAGs, which are crucial for their application in food products and industrial processes (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties analysis of TAGs involves assessing their reactivity, stability, and interactions with other substances. Research on the enzymatic synthesis and selective reactions of TAGs has led to advancements in the production of structured lipids with specific nutritional and functional properties, demonstrating the versatility and importance of these compounds in various applications (Schmid et al., 1999).

Scientific Research Applications

Enantiomeric Separation and Analysis

  • Enantiomeric Separation by Recycle HPLC : A study by Nagai et al. (2011) demonstrated the use of recycle high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral column for the enantiomeric separation of asymmetric triacylglycerols (TAGs) including rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol.

Application in Food Science

  • Stereospecific Analysis in Goat Milk : Myher et al. (1986) conducted a stereospecific analysis of fatty acid esters of chloropropanediol, including rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, isolated from goat milk fat, providing insights into the composition and characteristics of milk fat components (Myher et al., 1986).

Pharmaceutical Applications

  • Drug Delivery Systems : Kim et al. (2019) compared the powder property, dissolution, and bioavailability of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol in different drug delivery systems, indicating its potential in enhancing drug solubility and efficacy (Kim et al., 2019).
  • Protective Effects in Diabetic Models : A study by Kim et al. (2019) found that rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol attenuated glucose increase and maintained serum insulin levels in a diabetic mouse model, suggesting its potential therapeutic use (Kim et al., 2019).

Immunological Studies

  • Effects on T Lymphocyte Activation : Huang et al. (2018) investigated the effects of 3-chloro-1,2-propanediol fatty acid esters, including rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, on suppressing T lymphocyte activation, revealing insights into immune system interactions (Huang et al., 2018).

Agricultural and Environmental Research

  • Role in Cyanobacteria Symbiosis : Hashidoko et al. (2019) identified rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol as a hormogonium-inducing factor in the symbiotic relationship between cycads and Nostoc cyanobacteria (Hashidoko et al., 2019).

properties

CAS RN

1246833-87-3

Product Name

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol

Molecular Formula

C₃₇H₆₇ClO₄

Molecular Weight

611.38

Origin of Product

United States

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